

Spectroscopic Profile of 29-Hydroxyfriedelan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 29-Hydroxyfriedelan-3-one

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This technical document provides a comprehensive overview of the spectroscopic data for **29-Hydroxyfriedelan-3-one**, a pentacyclic triterpenoid of significant interest to researchers in natural product chemistry and drug development. This guide consolidates nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, presents detailed experimental protocols, and includes a workflow visualization for the spectroscopic analysis of this class of compounds.

Core Spectroscopic Data

The structural elucidation of **29-Hydroxyfriedelan-3-one** (also known as 29-hydroxyfriedelin) relies on a combination of spectroscopic techniques. The data presented herein is compiled from peer-reviewed literature to provide a reliable reference for researchers.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of complex organic molecules like **29-Hydroxyfriedelan-3-one**. The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework.

Table 1: ¹³C NMR Spectroscopic Data of **29-Hydroxyfriedelan-3-one**

Carbon No.	Chemical Shift (δ) ppm
1	22.3
2	41.5
3	213.2
4	58.2
5	42.2
6	41.3
7	18.2
8	53.1
9	37.4
10	59.5
11	35.6
12	30.5
13	39.7
14	38.3
15	32.4
16	36.0
17	30.0
18	42.8
19	35.3
20	28.1
21	32.8
22	39.2
23	6.8

24	14.7
25	17.9
26	20.2
27	18.6
28	32.1
29	72.7
30	35.0

Note: Data referenced from Mahato, S.B., and Kundu, A.P., *Phytochemistry*, 1994, 37(6), 1517-1575.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: ¹H NMR Spectroscopic Data of **29-Hydroxyfriedelan-3-one**

Proton No.	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
H-23	0.88	d	7.2
H-24	0.72	s	
H-25	0.86	s	
H-26	1.04	s	
H-27	1.00	s	
H-28	0.99	s	
H-29	3.35 & 3.45	d & d	10.7
H-30	0.95	s	

Note: ¹H NMR data for friedelane-type triterpenoids often show complex overlapping signals in the aliphatic region. The table highlights key resolved signals. Full assignment typically requires 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Mass Spectrometry Data for **29-Hydroxyfriedelan-3-one**

Parameter	Value
Molecular Formula	C ₃₀ H ₅₀ O ₂
Molecular Weight	442.7 g/mol
Exact Mass	442.3811
Key Fragmentation Ions (m/z)	442 [M] ⁺ , 427 [M-CH ₃] ⁺ , 411 [M-CH ₂ OH] ⁺ , 273, 205

Note: The fragmentation pattern is characteristic of the friedelane skeleton. The loss of the hydroxymethyl group (CH₂OH) is a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of **29-Hydroxyfriedelan-3-one**

Wavenumber (cm ⁻¹)	Assignment
~3450	O-H stretching (hydroxyl group)
~2930	C-H stretching (aliphatic)
~1715	C=O stretching (six-membered ring ketone)
~1050	C-O stretching (primary alcohol)

Note: The presence of both a hydroxyl and a carbonyl group is clearly indicated by the strong absorption bands in these regions.[8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for triterpenoids like **29-Hydroxyfriedelan-3-one**, based on standard methodologies reported in the literature.

NMR Spectroscopy

- **Sample Preparation:** 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl_3 or $\text{C}_5\text{D}_5\text{N}$). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- **^1H NMR Acquisition:** Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-220 ppm) is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH , CH_2 , and CH_3 groups.
- **2D NMR Experiments:** For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential. This includes COSY (Correlation Spectroscopy) to establish ^1H - ^1H connectivities, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ^1H - ^{13}C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ^1H - ^{13}C correlations.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** High-resolution mass spectrometry (HRMS) is performed using techniques such as ESI (Electrospray Ionization) or EI (Electron Ionization).

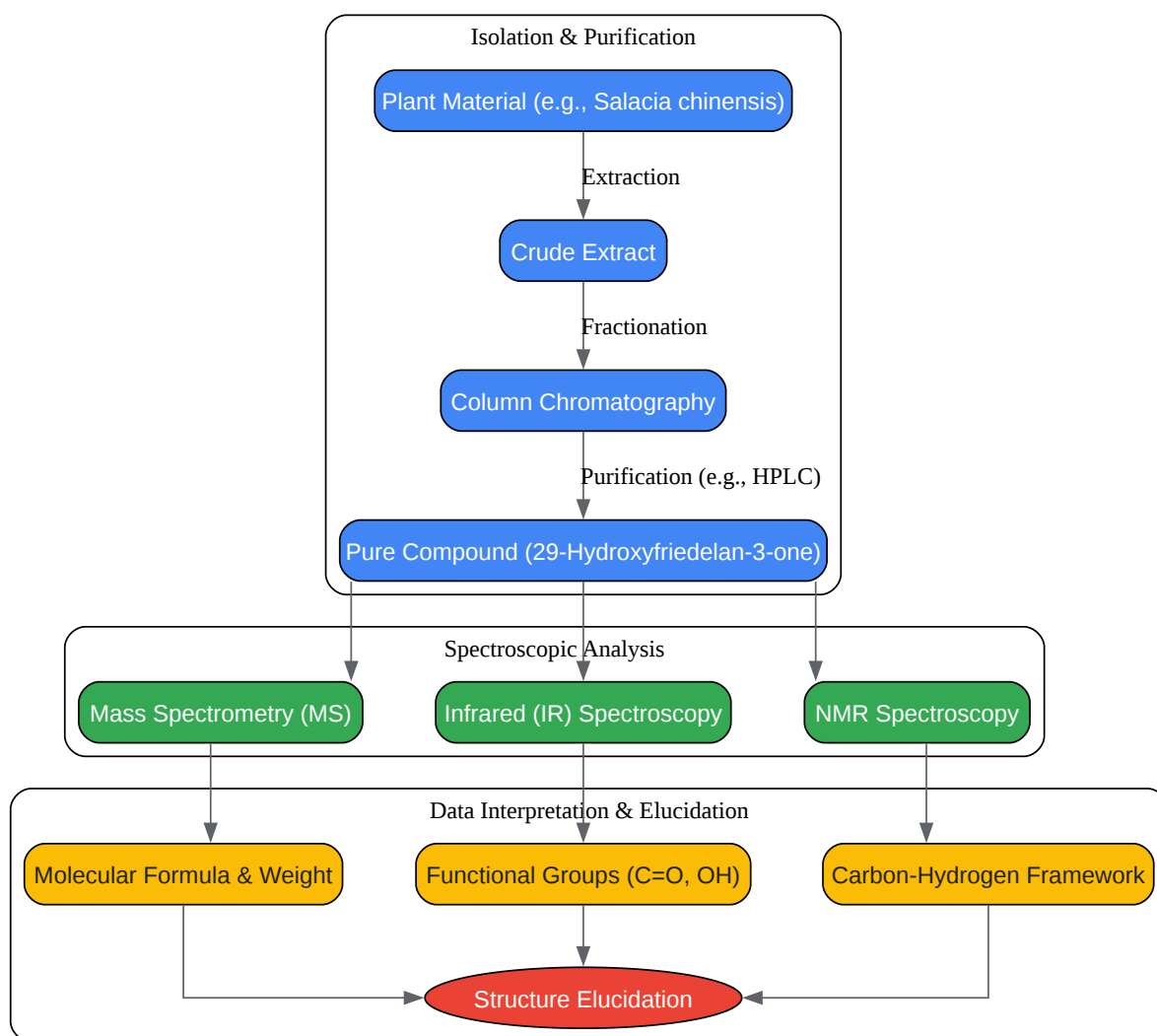
- **EI-MS Protocol:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.
- **ESI-MS Protocol:** The sample solution is introduced into the mass spectrometer via an ESI source. This soft ionization technique typically produces protonated molecules $[M+H]^+$ or sodiated adducts $[M+Na]^+$, providing clear molecular weight information with minimal fragmentation. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.

Infrared Spectroscopy

- **Sample Preparation:** The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the solid sample is finely ground with dry KBr and pressed into a thin transparent disk. Alternatively, the spectrum can be recorded from a solution in a suitable solvent (e.g., $CHCl_3$) in an IR-transparent cell.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum (of the KBr pellet or solvent) is first recorded. The sample is then scanned, typically over the range of $4000-400\text{ cm}^{-1}$. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **29-Hydroxyfriedelan-3-one** using spectroscopic methods.



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Caption: Workflow for the isolation and structural elucidation of **29-Hydroxyfriedelan-3-one**.

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